molecular formula C21H29FO2 B1208711 21-Fluoroprogesterone CAS No. 434-18-4

21-Fluoroprogesterone

Cat. No. B1208711
CAS RN: 434-18-4
M. Wt: 332.5 g/mol
InChI Key: NWJJZHDRVSKTBB-YFWFAHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

21-Fluoroprogesterone is a corticosteroid hormone.

Scientific Research Applications

Breast Cancer Imaging and Therapy

  • Progesterone receptors (PRs) are present in many breast tumors, and levels can be increased by certain endocrine therapies. Bromine- and iodine-substituted 16alpha,17alpha-dioxolane progestins, including 21-fluoroprogesterone analogs, have been synthesized for potential use in diagnostic imaging of PR-positive breast tumors and radiotherapy. These compounds have shown promising PR binding affinities, suggesting their utility in breast cancer imaging and treatment (Zhou, Carlson, Katzenellenbogen, & Welch, 2006).

PET Imaging for Estrogen, Androgen, and Progesterone Receptors

  • PET imaging agents for estrogen, androgen, and progesterone receptors, such as 21-[18F]fluoro-furanyl-nor-progesterone (FFNP), have been developed to improve the management of breast and prostate cancers. FFNP, targeting progesterone receptors, can provide functional information on the likelihood of endocrine therapy response in individual patients, contributing to better breast and prostate cancer management (Katzenellenbogen, 2020).

Progesterone Receptor Measurement in Breast Cancer

  • Novel tracers for breast cancer, including steroidal endocrine tracers like 21-(18)F-fluoro-16α,17α-[(R)-(1'-α-furylmethylidene)dioxy]-19-norpregn-4-ene-3,20-dione (FFNP), are under investigation for assessing tumor progesterone receptor (PgR) expression. These investigational tracers hold promise for characterizing breast cancer biology and selecting targeted therapy (Linden & Dehdashti, 2013).

Progesterone Receptor Imaging in Breast Cancer

  • In a study assessing progesterone receptors in breast carcinoma, the progesterone analog 21-18F-fluoro-16α,17α-[(R)-(1'-α-furylmethylidene)dioxy]-19-norpregn-4-ene-3,20-dione (18F-FFNP) was evaluated for imaging tumor progesterone receptors (PRs) by PET in breast cancer. The study found that 18F-FFNP PET is a safe, noninvasive means for evaluating tumor PRs in vivo in patients with breast cancer (Dehdashti et al., 2012).

Steroid Hydroxylase Studies

  • In studies investigating steroid hydroxylases CYP17A1 and CYP21A2, halogenated pregnanes like 21-fluoroprogesterone were synthesized. These compounds provide a system for exploring the substrate tolerance and catalytic plasticity of human steroid hydroxylases (Yoshimoto, Desilets, & Auchus, 2012).

properties

CAS RN

434-18-4

Product Name

21-Fluoroprogesterone

Molecular Formula

C21H29FO2

Molecular Weight

332.5 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-(2-fluoroacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H29FO2/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-18H,3-10,12H2,1-2H3/t15-,16-,17-,18+,20-,21-/m0/s1

InChI Key

NWJJZHDRVSKTBB-YFWFAHHUSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CF)CCC4=CC(=O)CC[C@]34C

SMILES

CC12CCC3C(C1CCC2C(=O)CF)CCC4=CC(=O)CCC34C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)CF)CCC4=CC(=O)CCC34C

Other CAS RN

434-18-4

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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